N-(3,4-dimethylphenyl)-1-naphthamide
Description
N-(3,4-Dimethylphenyl)-1-naphthamide is an aromatic amide derivative comprising a naphthalene backbone linked via an amide bond to a 3,4-dimethylphenyl substituent (Fig. 1). This compound is synthesized through a nucleophilic acyl substitution reaction between 1-naphthoyl chloride and 3,4-dimethylaniline, typically in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts. The dimethyl substituents on the phenyl ring enhance lipophilicity and may influence crystallinity, solubility, and intermolecular interactions.
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H17NO/c1-13-10-11-16(12-14(13)2)20-19(21)18-9-5-7-15-6-3-4-8-17(15)18/h3-12H,1-2H3,(H,20,21) |
InChI Key |
GTLVHZVRNUPJQK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Substituent Analysis
N-[2-(3,4-Dimethoxyphenyl)ethyl]-N-methylnaphthalene-1-sulfonamide ()
- Functional Group : Sulfonamide (–SO₂–NH–) vs. Amide (–CONH–).
- Sulfonamide’s S=O bonds enable stronger hydrogen bonding (C–H⋯O) compared to the amide’s N–H⋯O interactions.
- The ethyl-methylamine chain introduces conformational flexibility absent in the rigid amide linkage of the target compound.
- Substituents : 3,4-Dimethoxyphenyl vs. 3,4-Dimethylphenyl.
- Methoxy groups (–OCH₃) are electron-donating via resonance, increasing aromatic ring reactivity, whereas methyl groups (–CH₃) exert weaker inductive effects.
- Dimethoxy derivatives generally exhibit higher polarity and solubility in polar solvents compared to dimethyl analogs.
3-Chloro-N-phenyl-phthalimide ()
- Core Structure: Phthalimide (isoindole-1,3-dione) vs. Naphthamide. The phthalimide’s fused bicyclic system provides rigidity, contrasting with the naphthamide’s monocyclic amide.
- Substituents : Chlorine (electron-withdrawing) vs. Methyl (electron-donating).
- Chlorine enhances electrophilicity, making phthalimide derivatives reactive intermediates in polymer synthesis.
Crystallographic and Molecular Interactions
- Structural Insights :
- Sulfonamides exhibit diverse weak interactions (C–H⋯O, π–π), whereas amides prioritize stronger N–H⋯O bonds.
- Dimethyl substituents may reduce π–π interaction distances compared to bulkier methoxy groups.
Physicochemical Properties
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